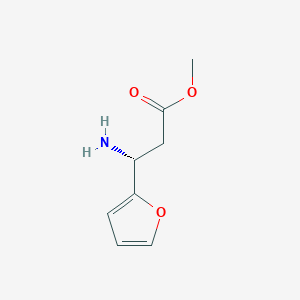

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate

Description

Methyl (3R)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino ester featuring a furan-2-yl substituent at the β-position and a methyl ester group. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.17 g/mol (calculated). The compound’s stereochemistry (3R) is critical for its biological interactions and synthetic applications, particularly in pharmaceutical intermediates and antimicrobial agents .

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(furan-2-yl)propanoate |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m1/s1 |

InChI Key |

BUQRVIRMBKZVQH-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CO1)N |

Canonical SMILES |

COC(=O)CC(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(furan-2-YL)propanoate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with an appropriate amine under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl (3R)-3-amino-3-(furan-2-yl)propanoate include variations in the aryl/heteroaryl substituent, ester group, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous β-Amino Esters

Key Observations:

Substituent Effects :

- Furan-2-yl derivatives exhibit lower lipophilicity (logP ~1.2) compared to fluorophenyl (logP ~2.5) or chlorophenyl (logP ~3.0) analogs, impacting membrane permeability and bioavailability .

- Electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings enhance binding to integrin receptors but reduce solubility .

Stereochemical Influence :

- The R configuration is critical for biological activity. For example, the (3R)-4-fluorophenyl analog shows 10-fold higher αvβ6 integrin inhibition than its (3S) counterpart .

Synthetic Efficiency: TfOH catalysis achieves higher yields (up to 84%) for furan derivatives compared to AlX₃ methods (14–71%) . Rodionov reactions are preferred for phenyl-substituted analogs due to regioselectivity .

Biological Activity :

- Furan-containing compounds demonstrate broad-spectrum antimicrobial activity , while fluorophenyl derivatives are optimized for anti-fibrotic applications .

Biological Activity

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring and an amino group attached to a propanoate backbone. Its molecular formula is , with a molecular weight of approximately 169.18 g/mol. The synthesis typically involves several steps, including the reaction of furan derivatives with appropriate amino and ester groups, which can be optimized for yield and purity in industrial applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially due to its structural similarity to neurotransmitters, which may influence pathways related to inflammation and neurodegeneration.

- Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of various bacteria and fungi, suggesting applications as an antimicrobial agent.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with Biological Targets : The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity through hydrogen bonding and other interactions.

- Cell Membrane Disruption : In antimicrobial applications, it disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.

- Influence on Inflammatory Pathways : Its furan moiety may modulate inflammatory pathways, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl 3-amino-3-(phenyl)propanoate | Contains a phenyl group instead of a furan ring | Used in similar biological contexts but lacks furan's unique interactions |

| Methyl 2-amino-4-furancarboxylate | Carboxylic acid group on the furan ring | Different reactivity due to positional changes affecting biological activity |

| Ethyl 3-(furan-2-yl)propanoate | Similar structure but contains an ethyl ester instead | Alters solubility and reactivity patterns compared to methyl ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.